3-((Furan-2-ylmethyl)thio)azetidine
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Overview
Description
3-((Furan-2-ylmethyl)thio)azetidine is a heterocyclic compound that features a four-membered azetidine ring with a furan-2-ylmethylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((Furan-2-ylmethyl)thio)azetidine typically involves the reaction of azetidine with furan-2-ylmethylthiol under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-((Furan-2-ylmethyl)thio)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((Furan-2-ylmethyl)thio)azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((Furan-2-ylmethyl)thio)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity but lacking the furan-2-ylmethylthio substituent.
Furan-2-ylmethylthiol: Contains the furan-2-ylmethylthio group but lacks the azetidine ring.
Thiazolidine: A five-membered ring containing sulfur and nitrogen, with different reactivity and applications compared to azetidine.
Uniqueness: 3-((Furan-2-ylmethyl)thio)azetidine is unique due to the combination of the azetidine ring and the furan-2-ylmethylthio substituent, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11NOS |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
3-(furan-2-ylmethylsulfanyl)azetidine |
InChI |
InChI=1S/C8H11NOS/c1-2-7(10-3-1)6-11-8-4-9-5-8/h1-3,8-9H,4-6H2 |
InChI Key |
XNQSQHQESQVXJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)SCC2=CC=CO2 |
Origin of Product |
United States |
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